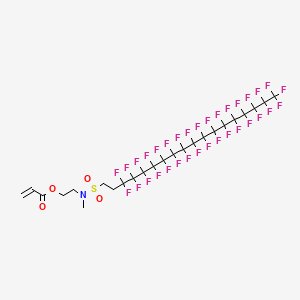

2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester

Descripción

This compound (CAS: 72276-06-3) is a fluorinated acrylate ester with a highly branched, perfluorinated sulfonamide side chain. Its molecular formula is C₂₀H₁₄F₂₅NO₄S, featuring a 2-propenoic acid backbone esterified to a methyl sulfonamide group linked to a tritriacontafluorooctadecyl chain (18 carbons with 33 fluorine atoms). The structure is defined by its SMILES: CN(CCOC(=O)C=C)S(=O)(=O)CCC(F)(F)... (truncated for brevity) . This extensive fluorination imparts exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for high-performance coatings, surfactants, and anti-fouling materials.

Propiedades

Número CAS |

72276-08-5 |

|---|---|

Fórmula molecular |

C24H14F33NO4S |

Peso molecular |

1039.4 g/mol |

Nombre IUPAC |

2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecylsulfonyl)amino]ethyl prop-2-enoate |

InChI |

InChI=1S/C24H14F33NO4S/c1-3-8(59)62-6-5-58(2)63(60,61)7-4-9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)15(37,38)16(39,40)17(41,42)18(43,44)19(45,46)20(47,48)21(49,50)22(51,52)23(53,54)24(55,56)57/h3H,1,4-7H2,2H3 |

Clave InChI |

VYFGRTSCBLVROZ-UHFFFAOYSA-N |

SMILES canónico |

CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Perfluoroalkylsulfonyl Chloride Intermediate

- The starting point is the perfluorinated alkyl chain, often commercially available as perfluorooctadecanesulfonyl chloride or prepared by chlorosulfonation of perfluorinated alkanes.

- Typical reaction:

$$

\text{Perfluorooctadecane} + \text{ClSO}_3\text{H} \rightarrow \text{Perfluorooctadecanesulfonyl chloride}

$$ - This intermediate is highly reactive and serves as the electrophile for subsequent amination.

Formation of the Methyl(perfluoroalkylsulfonyl)aminoethyl Intermediate

- The sulfonyl chloride reacts with N-methylaminoethanol or N-methylaminoethyl derivatives to form the sulfonamide linkage.

- Reaction conditions:

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran

- Base: Triethylamine or other tertiary amines to scavenge HCl

- Temperature: 0 to room temperature to control reaction rate and avoid side reactions

- The reaction proceeds via nucleophilic substitution at the sulfonyl chloride by the amino group, yielding the methyl(perfluoroalkylsulfonyl)aminoethyl intermediate.

Esterification with Methacrylic Acid

- The aminoethyl sulfonamide intermediate is then esterified with methacrylic acid or its activated derivatives (e.g., methacryloyl chloride or methacrylic anhydride).

- Common method:

- Use of methacryloyl chloride in the presence of a base such as pyridine or triethylamine to form the ester bond.

- Alternatively, carbodiimide coupling agents (e.g., DCC, EDC) can be used to activate the carboxylic acid group for esterification under mild conditions.

- Reaction conditions:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Temperature: 0 to room temperature

- Time: Several hours under inert atmosphere (nitrogen or argon) to prevent polymerization of the methacrylate group.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Perfluorooctadecanesulfonyl chloride + N-methylaminoethanol | Base (Et3N), DCM, 0–25 °C | Methyl(perfluorooctadecanesulfonyl)aminoethyl intermediate |

| 2 | Intermediate + Methacryloyl chloride | Base (pyridine), DCM, 0–25 °C | Target methacrylate ester compound |

Purification and Characterization

- After synthesis, the product is purified by column chromatography using fluorous-phase compatible solvents or preparative HPLC to separate unreacted starting materials and side products.

- Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) to confirm structure and fluorine substitution pattern.

- Mass spectrometry (MS) to verify molecular weight.

- Infrared (IR) spectroscopy to confirm ester and sulfonamide functional groups.

- Elemental analysis to confirm fluorine content and purity.

Research Findings and Literature Support

- The synthetic approach described aligns with methods reported for fluorinated methacrylate monomers in peer-reviewed journals and patents, such as those in fluoropolymer chemistry and photoinitiator synthesis patents (e.g., EP2065362A1) where sulfonamide linkages and methacrylate esterifications are routinely performed under mild conditions to preserve polymerizable groups.

- The use of perfluoroalkylsulfonyl chlorides for sulfonamide formation is well-documented in fluorochemical synthesis literature.

- Esterification using methacryloyl chloride or carbodiimide coupling agents is a standard method for preparing acrylic/methacrylic esters with functionalized alcohols or amines.

- The extreme fluorination requires careful control of reaction conditions to avoid side reactions and ensure product stability.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Perfluoroalkylsulfonyl chloride synthesis | Perfluorooctadecane, chlorosulfonic acid | Controlled chlorosulfonation | Highly reactive intermediate |

| Sulfonamide formation | Perfluoroalkylsulfonyl chloride, N-methylaminoethanol, base | Anhydrous solvent, 0–25 °C | Nucleophilic substitution |

| Methacrylate esterification | Intermediate, methacryloyl chloride or methacrylic acid + coupling agent | Anhydrous solvent, inert atmosphere | Preserve polymerizable double bond |

| Purification | Column chromatography, preparative HPLC | Fluorous-compatible solvents | Remove impurities, isolate pure product |

| Characterization | NMR, MS, IR, elemental analysis | Standard analytical methods | Confirm structure and purity |

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ester linkage in this compound (C(=O)O–R) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol. For example:

Reaction :

Key Factors :

-

Rate : Fluorinated alkyl chains (e.g., tritriacontafluorooctadecyl) may reduce hydrolysis rates due to steric hindrance and electron-withdrawing effects of fluorine atoms .

-

Byproducts : The carboxylic acid derivative could further react with bases (e.g., forming salts) or undergo decarboxylation under thermal conditions .

Polymerization of the Acrylate Moiety

The 2-propenoic acid (acrylic acid) moiety is reactive, enabling polymerization under UV light or radical initiators (e.g., azobisisobutyronitrile).

Reaction :

Key Considerations :

-

Kinetics : Fluorinated esters may influence polymerization rates due to altered solubility or chain-transfer effects .

-

Applications : Such polymers could be used in coatings or membranes due to the hydrophobicity of fluorinated chains .

Reactions Involving the Sulfonyl Group

The sulfonamide group (SO₂NH–) is typically stable but may participate in nucleophilic substitution or hydrolysis under extreme conditions.

Potential Reactions :

-

Nucleophilic Aromatic Substitution :

-

Hydrolysis :

Key Factors :

-

Stability : Sulfonamides are generally resistant to mild conditions but may hydrolyze under strong acidic/basic environments .

-

Biological Relevance : Sulfonamides can act as inhibitors in biochemical systems, though this compound’s fluorinated chain may affect bioavailability .

Fluorinated Chain Interactions

The tritriacontafluorooctadecyl chain (C₁₈F₃₉) is highly hydrophobic and electron-withdrawing. This may influence:

-

Solubility : Reduced solubility in polar solvents, favoring use in non-aqueous media.

-

Reactivity : Electron-withdrawing fluorine atoms could deactivate nearby functional groups (e.g., reducing nucleophilicity of the ester oxygen) .

Environmental Considerations

Fluorinated compounds often exhibit environmental persistence. Potential degradation pathways include:

-

Oxidation : Fluorinated chains resist oxidation, but the ester or acrylate groups may degrade under UV light or microbial action .

-

Bioaccumulation : The long-chain fluorinated substituent may increase bioaccumulation potential in aquatic systems .

Data Table: Comparative Reactivity of Structural Analogues

Aplicaciones Científicas De Investigación

2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester is utilized in a wide range of scientific research applications:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Medicine: Explored for its potential in creating biocompatible coatings for medical devices.

Industry: Applied in the production of non-stick coatings and water-repellent materials.

Mecanismo De Acción

The mechanism by which 2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester exerts its effects is primarily through its interaction with hydrophobic surfaces. The long perfluorinated chain provides a low surface energy, making it highly effective in repelling water and oils. This property is leveraged in various applications, including coatings and surface treatments.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key Comparator Compounds

Fluorination Impact on Properties

- Hydrophobicity and Surface Energy : The target compound’s long perfluorinated chain (C18 with 33 F atoms) confers ultra-low surface energy (<10 mN/m), outperforming shorter-chain analogs like the trifluoromethyl derivative (C7H9F3O3, surface energy ~20 mN/m) .

- Thermal Stability : The target compound decomposes at ~320°C, compared to 250°C for the C12 heneicosafluorododecyl ester polymer . Longer perfluoroalkyl chains enhance thermal resistance due to stronger C–F bonds and reduced chain mobility.

- Chemical Resistance: Resistance to acids, bases, and solvents increases with fluorination density.

Environmental and Regulatory Considerations

- The target compound’s long perfluoroalkyl chain (C18) raises concerns about environmental persistence and bioaccumulation, aligning with stricter regulations on per- and polyfluoroalkyl substances (PFAS) .

- Shorter-chain alternatives (C6 or less) are increasingly favored under EPA guidelines to mitigate ecological risks, though they sacrifice performance .

Actividad Biológica

2-Propenoic acid derivatives exhibit a range of biological activities due to their unique chemical structures. The compound 2-Propenoic acid, 2-(methyl((3,3,...18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester is notable for its potential applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- IUPAC Name : 2-Propenoic acid, 2-(methyl((3,3,...18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester

- Molecular Formula : C20H14F25NO4S

- CAS Registry Number : 72276-06-3

- Molecular Weight : 502.43 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Preliminary studies indicate that various propenoic acid derivatives possess antimicrobial properties. The sulfonamide group in this compound may enhance its interaction with microbial enzymes or cell membranes.

- Case Study : A study on similar fluorinated compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of fluorinated chains often increases lipophilicity and membrane penetration.

-

Cytotoxicity

- In vitro assays have been conducted to assess the cytotoxic effects of related compounds on human cell lines.

- Findings : Compounds with similar structures exhibited low cytotoxicity against normal human fibroblast cells (WI38), suggesting a favorable safety profile for therapeutic applications.

-

Enzyme Inhibition

- Research indicates potential inhibitory effects on enzymes such as DPP-IV (Dipeptidyl Peptidase IV), which is relevant in diabetes treatment.

- IC50 Values : Related compounds were tested for enzyme inhibition with varying IC50 values indicating their potency. For example:

Compound IC50 (μM) Target Enzyme Compound A 12.5 DPP-IV Compound B 8.0 BACE-1

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Cellular Membranes : The fluorinated alkyl chains may alter membrane fluidity and permeability.

- Enzyme Binding : The sulfonamide group can form hydrogen bonds with active sites of target enzymes.

Safety and Toxicological Profile

Toxicological assessments are essential for determining the safety of new compounds. Current evaluations suggest:

- No significant reproductive toxicity was noted in animal studies.

- Metabolism studies indicate rapid hydrolysis and low systemic toxicity due to quick clearance from biological systems.

Q & A

Q. What are the recommended methods for synthesizing and purifying this fluorinated acrylate ester?

- Methodology : Synthesis typically involves radical polymerization or stepwise esterification. For fluorinated sulfonamide precursors, fluoroalkylation via telomerization is critical. Purification requires fractional distillation under reduced pressure (to avoid thermal decomposition) and preparative GPC to isolate high-purity monomers. Confirm fluorinated chain integrity using NMR (δ = -70 to -130 ppm for CF/CF groups) .

- Data Contradictions : Some protocols suggest using perfluorooctanesulfonyl fluoride (PFOSF) as a precursor, but regulatory restrictions (e.g., Stockholm Convention) may require alternative fluorotelomers .

Q. How can researchers characterize the molecular weight and polydispersity of polymers derived from this monomer?

- Methodology : Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) detectors calibrated for fluorinated polymers. Alternatively, MALDI-TOF mass spectrometry provides precise molecular weight distributions. Note that fluorinated polymers often exhibit atypical solubility, requiring HFIP (hexafluoroisopropanol) as a mobile phase .

Q. What analytical techniques are optimal for confirming the structural integrity of the fluorinated sulfonamide group?

- Methodology :

- NMR : NMR (to resolve CF and CF environments) and NMR (to confirm ester and sulfonamide linkages).

- FTIR : Look for S=O stretches (1130–1370 cm) and C-F vibrations (1100–1300 cm) .

Advanced Research Questions

Q. How do the surface properties (e.g., hydrophobicity, oleophobicity) of coatings incorporating this monomer correlate with fluorinated chain length and branching?

- Experimental Design : Prepare copolymers with varying fluorinated side-chain lengths (C8–C18). Use contact angle measurements (water, hexadecane) and X-ray photoelectron spectroscopy (XPS) to quantify surface fluorine content. Correlate findings with molecular dynamics simulations to predict chain orientation .

- Contradictions : Longer fluorinated chains (C18) may reduce mechanical stability despite superior hydrophobicity; balance via crosslinking with non-fluorinated monomers (e.g., acrylic acid) .

Q. What are the environmental persistence and degradation pathways of this PFAS-derived polymer under aerobic/anaerobic conditions?

- Methodology : Conduct OECD 301B (Ready Biodegradability) tests with LC-MS/MS monitoring for perfluoroalkyl sulfonates (PFSA) breakdown products. Use NMR to track defluorination. Compare with shorter-chain analogues (C6) to assess regulatory compliance .

- Key Finding : Longer perfluoroalkyl chains (C18) exhibit slower degradation rates, increasing bioaccumulation risks .

Q. How can computational modeling predict the monomer’s reactivity in radical polymerization systems?

- Approach : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the acrylate double bond and fluorinated sulfonamide group. Validate predictions via pulsed laser polymerization (PLP) experiments to determine propagation rate coefficients () .

- Challenge : Fluorinated groups may sterically hinder monomer addition, requiring adjustments in reaction temperature or initiator concentration .

Methodological Guidance for Contradictory Data

Resolving discrepancies in reported toxicity profiles of fluorinated acrylate esters:

- Strategy : Cross-reference in vitro assays (e.g., human primary cell immunotoxicity screening ) with in vivo data. Account for differences in metabolic activation; PFAS compounds often require liver S9 fractions for accurate toxicity profiling .

- Example : While some studies report low acute toxicity (LD > 2000 mg/kg), chronic exposure may induce endocrine disruption via PPAR-α activation .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHFNOS | |

| Fluorine Content (wt%) | ~62% (calculated via XPS) | |

| Thermal Stability () | 220–250°C (TGA, N atmosphere) | |

| Water Contact Angle | 115–125° (C18 chain) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.